![molecular formula C20H19NO5 B2540050 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid CAS No. 2287273-07-6](/img/structure/B2540050.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid
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Description
The compound 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid is a chemical intermediate that appears to be related to the field of synthetic organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemistry that can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of dianion chemistry, as described in the synthesis of 3-(1′-hydroxyethyl)-2-azetidinone-4-yl acetic acid, which is a key intermediate in the total synthesis of thienamycin . This suggests that the synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid might also involve the generation and reaction of dianions derived from azetidinone precursors.
Molecular Structure Analysis
The molecular structure of the compound likely includes a 9H-fluorenyl group, which is a bulky, polycyclic aromatic moiety. This group is known to be used in protecting groups for amino acids in peptide synthesis due to its stability and ease of deprotection . The presence of the azetidinone ring, a four-membered lactam, suggests a strained ring system that could influence the compound's reactivity.
Chemical Reactions Analysis
The compound may undergo reactions typical of hydroxamic acids, as suggested by the synthesis and evaluation of N-(2-fluorenyl)hydroxamic acids . These reactions include acyl group transfer and the generation of electrophilic species, which are important in bioactivation processes. The fluorenyl group may also undergo various organic transformations, including electrophilic aromatic substitution and nucleophilic addition, depending on the reaction conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid are not provided, we can infer that the compound may exhibit properties consistent with hydroxamic acids and azetidinones. These might include moderate solubility in polar organic solvents, potential for hydrogen bonding due to the hydroxy group, and a certain degree of chemical stability imparted by the fluorenyl protecting group. The steric bulk of the fluorenyl group could also influence the compound's solubility and reactivity .
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-18(23)9-20(25)11-21(12-20)19(24)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,25H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGVAZFZUBUWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid |
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